molecular formula C12H15N5O B3046533 N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-92-1

N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B3046533
CAS No.: 1255790-92-1
M. Wt: 245.28
InChI Key: SCSLGYMTVKKGKW-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Hydroxylation and Carboximidamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the triazole compound.

    Reduction: Amines derived from the reduction of the carboximidamide group.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups may form hydrogen bonds with active sites of enzymes, inhibiting their activity. The triazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with a simple triazole ring.

    Benzyltriazoles: Compounds with a benzyl group attached to the triazole ring.

    Hydroxytriazoles: Compounds with a hydroxy group on the triazole ring.

Uniqueness

N’-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

N'-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-3-5-10(6-4-8)7-17-9(2)11(14-16-17)12(13)15-18/h3-6,18H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSLGYMTVKKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129705
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255790-92-1
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255790-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboximidamide, N-hydroxy-5-methyl-1-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 2
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 3
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide
Reactant of Route 4
N'-hydroxy-5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide

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